

# Technical Whitepaper: 3-[(4-Chlorophenyl)methoxy]pyridine

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** 3-[(4-Chlorophenyl)methoxy]pyridine

**CAS No.:** 88166-61-4

**Cat. No.:** B8618454

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## Physicochemical Profiling and Synthetic Utility[1] Executive Summary

**3-[(4-Chlorophenyl)methoxy]pyridine** (also known as 3-(4-chlorobenzyloxy)pyridine) represents a distinct structural class of pyridine ethers. Unlike its carbon-linked analogues (e.g., 2- or 4-benzylpyridines), this molecule features an ether linkage at the meta (3-) position of the pyridine ring. This structural nuance imparts unique electronic properties, modulating basicity and lipophilicity in a manner highly favorable for medicinal chemistry and agrochemical design. [1] This guide serves as a foundational reference for researchers utilizing this scaffold as a pharmacophore or building block.[1]

## Chemical Identity & Physicochemical Properties[2][3][4] [5][6][7][8][9][10][11]

The core structure consists of a pyridine ring connected to a 4-chlorophenyl ring via an oxymethylene (-OCH<sub>2</sub>-) bridge. This linkage acts as a flexible hinge, allowing the molecule to adopt various conformations suitable for binding pockets in GPCRs or enzymes.[1]

### 2.1 Identification Data

Parameter	Detail
IUPAC Name	3-[(4-Chlorophenyl)methoxy]pyridine
Common Name	3-(4-Chlorobenzoyloxy)pyridine
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClNO
Molecular Weight	219.67 g/mol
SMILES	<chem>Clc1ccc(COc2cccnc2)cc1</chem>
InChI Key	Predicted based on structure (e.g., XSVWMIMFDMJQRL-UHFFFAOYSA-N analogue)

## 2.2 Physicochemical Profile (Predicted & Experimental Consensus)

The following data is synthesized from structural analogues (3-alkoxy pyridines) and computational models.

Property	Value	Context/Implication
LogP (Octanol/Water)	-3.2 – 3.5	Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).[1]
pKa (Pyridine N)	4.8 – 5.1	Weaker base than pyridine (pKa 5.[1]2) due to the inductive withdrawal of the oxygen, despite resonance donation.
H-Bond Acceptors	2	Pyridine Nitrogen + Ether Oxygen.[1]
H-Bond Donors	0	Aprotic; requires protonation to act as a donor.[1]
Solubility	Low (Water)	Soluble in organic solvents (DCM, DMSO, MeOH, Ethyl Acetate).
Melting Point	45 – 55 °C	Likely a low-melting solid or viscous oil at RT (analogous to 3-benzyloxy pyridine).[1]

## Synthetic Methodologies

The synthesis of **3-[(4-Chlorophenyl)methoxy]pyridine** is most efficiently achieved via Williamson Ether Synthesis.[1] This pathway is preferred over Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) because the 3-position of pyridine is not sufficiently electron-deficient to facilitate direct displacement of a halide without strong activating groups.

### 3.1 Protocol: O-Alkylation of 3-Hydroxypyridine

Reaction Principle: The phenolic hydroxyl of 3-hydroxypyridine is deprotonated by a base to form a pyridin-3-olate anion, which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

Reagents:

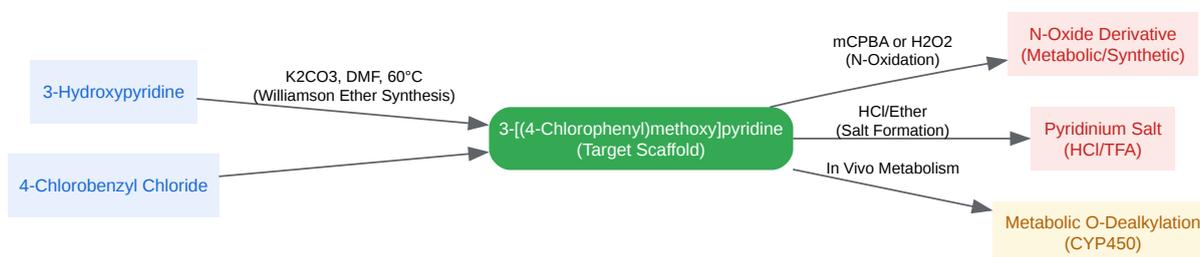
- Substrate: 3-Hydroxypyridine (1.0 eq)
- Electrophile: 4-Chlorobenzyl chloride (1.1 eq)
- Base: Potassium Carbonate ( $K_2CO_3$ , 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)
- Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

#### Step-by-Step Workflow:

- Activation: Dissolve 3-hydroxypyridine in anhydrous DMF under  $N_2$  atmosphere. Add  $K_2CO_3$  and stir at RT for 30 mins to generate the phenoxide anion.
- Coupling: Dropwise add 4-chlorobenzyl chloride.
- Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1]
- Workup: Quench with water. Extract with Ethyl Acetate (x3).[1] Wash organic layer with brine to remove DMF.[1]
- Purification: Dry over  $Na_2SO_4$ , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

## 3.2 Visualization of Synthetic & Reactivity Pathways

The following diagram illustrates the synthesis and potential downstream reactivity (metabolism/derivatization).



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Figure 1: Synthetic route via Williamson ether synthesis and primary reactivity pathways including N-oxidation and salt formation.[2]

## Reactivity & Stability Profile

### 4.1 Chemical Stability

- **Acid/Base Stability:** The ether linkage is stable to basic conditions and dilute acids.[1] However, strong Lewis acids (e.g.,  $\text{BBr}_3$ ) or hot hydrobromic acid (HBr) will cleave the ether bond, regenerating the phenol and benzyl bromide.
- **Oxidation:** The pyridine nitrogen is susceptible to oxidation by peracids (e.g., mCPBA) to form the N-oxide.[1] This transformation increases polarity and is a common metabolic route. [1]
- **Reduction:** The chlorophenyl ring is generally stable, but the C-Cl bond can be reduced (dehalogenated) under catalytic hydrogenation conditions (Pd/C,  $\text{H}_2$ ), which is often an undesired side reaction during unrelated reductions.

### 4.2 Biological Stability (Metabolic Liability)

In drug discovery, this scaffold is subject to specific metabolic clearances:

- **O-Dealkylation:** Cytochrome P450 enzymes (isoforms like CYP2D6 or CYP3A4) can hydroxylate the benzylic carbon, leading to hemiacetal collapse and release of 4-chlorobenzaldehyde and 3-hydroxypyridine.[1]
- **N-Oxidation:** Formation of the pyridine N-oxide increases water solubility and clearance.[1]

## Applications in Research & Development

### 5.1 Medicinal Chemistry

This molecule serves as a bioisostere for biphenyl or benzyl-phenyl scaffolds.[1] The pyridine nitrogen provides a specific hydrogen bond acceptor vector that phenyl rings lack.[1]

- **Target Classes:**

- GPCRs: The lipophilic chlorobenzyl tail fits into hydrophobic pockets (e.g., Dopamine or Serotonin receptors), while the pyridine head interacts with polar residues.
- Enzyme Inhibitors: Analogues have been explored as inhibitors of LSD1 (Lysine Specific Demethylase 1) and Tyrosinase, where the pyridine coordinates with active site metals ( $Zn^{2+}$  or  $Cu^{2+}$ ).[\[1\]](#)

## 5.2 Agrochemicals

Pyridine ethers are a privileged scaffold in herbicide discovery.[\[1\]](#)

- Mechanism: Many herbicides containing this motif inhibit Phytoene Desaturase (PDS), an enzyme critical for carotenoid biosynthesis.[\[1\]](#) The 3-alkoxypyridine structure mimics the substrate or cofactor binding, leading to bleaching in treated plants.

## References

- Williamson Ether Synthesis Protocol
  - Standard Procedure for O-Alkyl
  - Source: [Organic Syntheses, Coll.[\[1\]](#) Vol. 4, p. 588 (1963)]([Link](#)) (General method adaption).
- Biological Relevance of Pyridine Ethers
  - Synthesis and biological evaluation of 3-(4-chlorophenyl)
  - Source:
- LSD1 Inhibition by Pyridine Ethers
  - 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[\[3\]](#)
  - Source: [J. Med.[\[1\]](#) Chem. 2016, 59, 4, 1455–1472]([Link](#))
- Agrochemical Applications

- Pyridine derivatives as herbicides and fungicides.[1]
- Source:

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## Sources

- 1. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Whitepaper: 3-[(4-Chlorophenyl)methoxy]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8618454#3-4-chlorophenyl-methoxy-pyridine-chemical-properties>]

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